molecular formula C22H20N4O7S2 B2566678 (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-85-4

(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2566678
CAS No.: 865247-85-4
M. Wt: 516.54
InChI Key: YYAMRZMKWJQEOU-GYHWCHFESA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 . This code provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 247.25 . Its melting point is between 160 - 161 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Applications

  • Stereoselective Synthesis of Highly Functionalized Thiazines : This compound is used in a one-pot, four-component tandem reaction, demonstrating high stereoselectivity and good yields. This process facilitates the rapid and facile access to new ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates and diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates (Indumathi, Kumar, & Perumal, 2007).

  • Novel Synthesis of Oxadiazolylacetic Acids : Ethyl (l//-tetrazol-5-yl)acetate, a related compound, is acylated with aroyl chlorides to yield ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates, which are further converted into acetic acids. This method enhances the synthetic utility of ethyl (l//-tetrazol-5-yl)acetate (Janda, 2001).

  • Application in Benzodiazepine Receptors : Ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl} acetate, a structurally similar compound, shows selectivity for peripheral-type benzodiazepine receptors (Schmitt, Bourguignon, Barlin, & Davies, 1997).

  • Antagonists for GPIIb/IIIa Integrin : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate is a potent and orally active antagonist, showing promise for antithrombotic treatment (Hayashi et al., 1998).

Pharmacological and Biological Applications

  • Anti-Tumour Activities : Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate and its derivatives exhibit antitumor activities against various cancer cell lines (Mohareb & Gamaan, 2018).

  • Antibacterial and Antioxidant Activities : Novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives display antibacterial and antioxidant properties, as well as antitubercular activity against Mycobacterium tuberculosis (Bhoi, Borad, Pithawala, & Patel, 2016).

  • Evaluation of Antioxidant Activity : Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate and related compounds have been utilized in studies to evaluate antioxidant activities, demonstrating significant potential in this area (Arunachalam, Murugan, & Parimelazhagan, 2014).

Properties

IUPAC Name

ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O7S2/c1-2-33-20(29)12-25-16-8-7-15(35(23,31)32)11-17(16)34-22(25)24-21(30)13-3-5-14(6-4-13)26-18(27)9-10-19(26)28/h3-8,11H,2,9-10,12H2,1H3,(H2,23,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAMRZMKWJQEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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